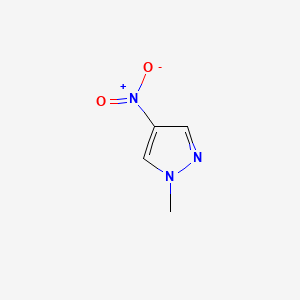

1-Methyl-4-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-3-4(2-5-6)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVJIVYLYOVBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192990 | |

| Record name | Pyrazole, 1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3994-50-1 | |

| Record name | 1-Methyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3994-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 1-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003994501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-4-nitro-1H-pyrazole

Abstract: This guide provides a comprehensive, in-depth overview of the synthesis of 1-methyl-4-nitro-1H-pyrazole from 1-methylpyrazole. It is intended for an audience of researchers, scientists, and professionals in drug development. The document covers the underlying reaction mechanism, a detailed experimental protocol, characterization of the final product, and critical safety considerations. By explaining the causality behind experimental choices, this guide aims to equip the reader with a robust understanding of this important synthetic transformation. 1-Methyl-4-nitro-1H-pyrazole serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1]

Reaction Overview and Mechanistic Insights

The synthesis of 1-methyl-4-nitro-1H-pyrazole is achieved through the electrophilic aromatic substitution (SEAr) reaction of 1-methylpyrazole. The nitrating agent of choice is typically a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as "mixed acid".

The Role of Mixed Acid and the Nitronium Ion

In isolation, nitric acid is a relatively moderate nitrating agent.[2] Its potency is dramatically increased by the addition of a stronger acid, such as concentrated sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][3] This nitronium ion is the active electrophile that attacks the pyrazole ring.[2]

Reaction to form the nitronium ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Regioselectivity: Why the 4-Position?

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[4] The substitution pattern on the 1-methylpyrazole ring directs the incoming electrophile (the nitronium ion) predominantly to the C4 position. This regioselectivity can be explained by considering the electronic effects and the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.

-

Electronic Effects: The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most nucleophilic site for electrophilic attack.[4]

-

Intermediate Stability: Attack at the C4 position allows for the positive charge of the sigma complex to be delocalized over the ring atoms without placing it adjacent to the already electron-deficient nitrogen atom at position 2. This results in a more stable intermediate compared to attack at other positions.

Under the strongly acidic conditions of mixed acid, the pyrazole ring can be protonated, forming a less reactive pyrazolium ion.[4] However, the nitration still proceeds, favoring the C4 position.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the nitration of 1-methylpyrazole.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 1-Methylpyrazole | 82.10 | 930-36-9 | Starting material; liquid |

| Concentrated Sulfuric Acid (98%) | 98.08 | 7664-93-9 | Dehydrating agent and catalyst; highly corrosive |

| Concentrated Nitric Acid (70%) | 63.01 | 7697-37-2 | Nitrating agent source; strong oxidizer, highly corrosive[5] |

| Crushed Ice / Deionized Water | 18.02 | 7732-18-5 | Used for reaction quenching and product precipitation |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Used for neutralization of acid |

| Dichloromethane (CH₂Cl₂) | 84.93 | 75-09-2 | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent |

Step-by-Step Procedure

Workflow Overview

Caption: Overall workflow for the synthesis of 1-methyl-4-nitro-1H-pyrazole.

-

Preparation of the Pyrazole Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 25 mL). Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly add 1-methylpyrazole (e.g., 5.0 g, 60.9 mmol) dropwise to the cold sulfuric acid, ensuring the internal temperature does not rise above 10 °C. The formation of the pyrazolium salt is exothermic.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (e.g., 4.2 mL, 67.0 mmol) to concentrated sulfuric acid (e.g., 10 mL). This addition is highly exothermic and should be done with cooling in an ice bath.[3] CAUTION: Always add the nitric acid to the sulfuric acid, never the reverse.[3]

-

Nitration Reaction: Cool the pre-prepared nitrating mixture to 0-5 °C. Add this cold nitrating mixture dropwise via the dropping funnel to the stirred pyrazole solution from step 2. Maintain the internal reaction temperature below 10 °C throughout the addition.[4]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 200 g) in a beaker with vigorous stirring. This step quenches the reaction and precipitates the product.

-

Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate a significant amount of CO₂ gas.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 1-methyl-4-nitro-1H-pyrazole can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the product as a solid.[6]

Product Characterization

Confirmation of the synthesized product, 1-methyl-4-nitro-1H-pyrazole, is achieved through standard analytical techniques.

| Property | Expected Value / Observation |

| Molecular Formula | C₄H₅N₃O₂ |

| Molecular Weight | 127.10 g/mol [7] |

| Appearance | White to pale yellow solid |

| Melting Point | 92-94 °C |

| ¹H NMR (CDCl₃, ppm) | δ ~8.1 (s, 1H, H5), ~7.9 (s, 1H, H3), ~3.9 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ ~138 (C3), ~130 (C5), C4 (nitro-bearing, ~135-145, often broad), ~40 (CH₃) |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument. The assignment of C3 and C5 protons can be ambiguous without further 2D NMR experiments.

Safety and Hazard Management

The nitration of organic compounds is a high-hazard procedure that requires strict adherence to safety protocols.

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin and eyes.[8][9] Inhalation of their vapors is also harmful.[5][8]

-

Exothermic Reaction: The reaction is highly exothermic. Poor temperature control can lead to a thermal runaway, potentially causing violent reactions or explosions.[8] Always perform the reaction with adequate cooling and slow, controlled addition of reagents.[3]

-

Strong Oxidizer: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[5]

-

Personal Protective Equipment (PPE): At a minimum, acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat must be worn at all times.[9]

-

Engineering Controls: The entire procedure must be conducted inside a certified chemical fume hood to prevent exposure to toxic fumes.[8] An emergency eyewash and safety shower must be readily accessible.[9]

-

Waste Disposal: Acidic waste must be neutralized before disposal in accordance with institutional and local regulations.

Mechanistic Rationale Diagram

Caption: Mechanism of electrophilic nitration of 1-methylpyrazole.

References

- Nitration reaction safety - YouTube. (2024).

- MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022).

-

1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 | CID 19895 - PubChem. Available at: [Link]

-

Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). Available at: [Link]

-

1-Methyl-4-nitro-1H-pyrazole - MySkinRecipes. Available at: [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (2018). Available at: [Link]

Sources

- 1. 1-Methyl-4-nitro-1H-pyrazole [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ehs.com [ehs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 | CID 19895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. eastharbourgroup.com [eastharbourgroup.com]

Introduction: The Significance of 1-Methyl-4-nitro-1H-pyrazole

An In-Depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazole: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Methyl-4-nitro-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, validated synthesis protocols, reactivity, and critical role as a synthetic intermediate, particularly in the pharmaceutical industry. This document is structured to provide not just data, but also expert insights into the causality behind the methodologies presented.

1-Methyl-4-nitro-1H-pyrazole (4-MNP) is an aromatic, five-membered heterocyclic compound belonging to the nitropyrazole family. The pyrazole ring is a prevalent scaffold in a multitude of biologically active molecules, and the introduction of a nitro group significantly influences its electronic properties and chemical reactivity.[1][2] This strategic functionalization makes 4-MNP a versatile building block.[3] Its most notable application is as a key precursor in the synthesis of Sildenafil (Viagra®), a widely known selective inhibitor of phosphodiesterase type 5 (PDE5).[4] Beyond this, its unique structure is leveraged in the development of agrochemicals and other novel pharmaceutical agents.[3][5]

Molecular Structure and Physicochemical Properties

The structure of 1-Methyl-4-nitro-1H-pyrazole consists of a pyrazole ring methylated at the N1 position and nitrated at the C4 position. The electron-withdrawing nature of the nitro group significantly deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic substitution reactions.

Structural Information

-

IUPAC Name: 1-methyl-4-nitropyrazole[6]

-

Molecular Formula: C₄H₅N₃O₂[6]

-

CAS Number: 3994-50-1[6]

-

Canonical SMILES: CN1C=C(C=N1)[O-][6]

-

InChI Key: CZVJIVYLYOVBRP-UHFFFAOYSA-N[6]

Physicochemical Data

The key physical and chemical properties of 1-Methyl-4-nitro-1H-pyrazole are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 127.10 g/mol | [6] |

| Appearance | Yellow crystalline solid | [7] |

| Melting Point | 91-92 °C | [8][9] |

| Boiling Point | 244.4 °C | [8][9] |

| Density | 1.44 g/cm³ | [8] |

| Refractive Index | 1.618 | [8] |

| Solubility | More soluble in polar solvents like water and alcohols; solubility increases with temperature. | [7] |

Synthesis of 1-Methyl-4-nitro-1H-pyrazole

The most common and efficient synthesis of 1-Methyl-4-nitro-1H-pyrazole involves the N-methylation of the readily available precursor, 4-nitro-1H-pyrazole (4-NP). The choice of base and solvent is critical for achieving high yield and purity.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 1-Methyl-4-nitro-1H-pyrazole from 4-nitro-1H-pyrazole.

Caption: Workflow for the synthesis of 1-Methyl-4-nitro-1H-pyrazole.

Detailed Experimental Protocol

This protocol is based on established literature methods for the N-alkylation of pyrazoles.[10]

Objective: To synthesize 1-Methyl-4-nitro-1H-pyrazole via N-methylation of 4-nitro-1H-pyrazole.

Materials:

-

4-nitro-1H-pyrazole (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq) - A safer, less reactive base than sodium hydride.

-

Iodomethane (CH₃I) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-nitro-1H-pyrazole and anhydrous DMF.

-

Base Addition: Add potassium carbonate to the solution. The use of K₂CO₃ in DMF provides a sufficiently basic medium for deprotonation without the hazards associated with sodium hydride.[10]

-

Methylation: Cool the suspension to 0 °C using an ice bath. Add iodomethane dropwise via a syringe. The reaction is exothermic, and maintaining a low temperature controls the reaction rate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Carefully pour the reaction mixture into cold water to quench the reaction and precipitate the product. Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-Methyl-4-nitro-1H-pyrazole as a yellow crystalline solid.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

In a ¹H NMR spectrum (typically run in CDCl₃), 1-Methyl-4-nitro-1H-pyrazole is expected to show three distinct signals:

-

N-Methyl Protons (N-CH₃): A singlet appearing around 3.9-4.1 ppm . This signal is a sharp singlet as there are no adjacent protons to couple with.

-

Ring Proton H5: A singlet appearing downfield, typically around 8.0-8.2 ppm . Its chemical shift is influenced by the adjacent N-methyl group and the deshielding effect of the nitro group.

-

Ring Proton H3: A singlet also appearing downfield, typically around 7.8-8.0 ppm .

Rationale: The electron-withdrawing nitro group at C4 strongly deshields the adjacent ring protons (H3 and H5), causing their signals to appear at a high chemical shift. The N-methyl group's signal is characteristic for N-alkylated heterocycles.[11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four signals corresponding to the four carbon atoms in the molecule:

-

N-Methyl Carbon (N-CH₃): Expected around ~39-41 ppm .[12]

-

Ring Carbon C5: Expected around ~129-131 ppm .

-

Ring Carbon C3: Expected around ~138-140 ppm .

-

Ring Carbon C4: This carbon, bearing the nitro group, will be significantly deshielded and its signal is expected around ~145-150 ppm . The signal may be broader or have lower intensity due to the quadrupolar relaxation effect of the attached nitrogen atom.

Rationale: The chemical shifts of the ring carbons are highly dependent on the electronic effects of the substituents. The C4 carbon, directly attached to the electronegative nitro group, experiences the strongest deshielding effect.[13]

Mass Spectrometry

Under electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 127 . Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) leading to a fragment at m/z = 81, and potentially the loss of a methyl radical (-CH₃, 15 Da).[6]

Chemical Reactivity and Key Transformations

The reactivity of 1-Methyl-4-nitro-1H-pyrazole is dominated by the influence of the nitro group.

Reduction of the Nitro Group

The most significant reaction in its application profile is the reduction of the C4-nitro group to an amino group, forming 4-amino-1-methyl-pyrazole derivatives. This transformation is a cornerstone of the synthesis of sildenafil and its analogues.[4][14]

Reaction: 1-Methyl-4-nitro-1H-pyrazole → 4-Amino-1-methyl-1H-pyrazole

Common Reagents:

-

Catalytic Hydrogenation: H₂ gas with a Palladium on carbon (Pd/C) catalyst is the preferred method in industrial applications due to its clean nature and high yield.[4]

-

Metal/Acid Reduction: Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) is a classic and effective laboratory-scale method.[4]

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the C5 position of the pyrazole ring towards nucleophilic attack. This allows for the introduction of various functional groups.

Caption: General scheme for nucleophilic substitution on 1-Methyl-4-nitro-1H-pyrazole.

An example is the reaction with 4-amino-1,2,4-triazole, which results in amination at the C5 position.[15] This reactivity opens pathways for synthesizing diverse, highly functionalized pyrazole derivatives for drug discovery programs.

Applications in Drug Development and Research

1-Methyl-4-nitro-1H-pyrazole is primarily valued as a strategic intermediate.

-

Pharmaceutical Synthesis: Its role in the commercial synthesis of Sildenafil is paramount. The core structure is elaborated through reduction of the nitro group, followed by amidation and cyclization steps to form the final pyrazolo[4,3-d]pyrimidinone core of the drug.[14][16]

-

Medicinal Chemistry: The 1-methyl-4-aminopyrazole core, derived from 4-MNP, is a "privileged scaffold" in drug discovery. It is used to develop inhibitors for various enzymes and receptors, exploring potential treatments for cancer, inflammation, and neurodegenerative diseases.[1][17]

-

Agrochemicals: The nitropyrazole motif is utilized in the design of herbicides and plant growth regulators, where the nitro group is often a key pharmacophore for biological activity.[3][5]

Safety and Handling

1-Methyl-4-nitro-1H-pyrazole is classified as harmful if swallowed.[8] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-Methyl-4-nitro-1H-pyrazole is a compound of high strategic value in modern organic synthesis. Its well-defined structure, predictable reactivity, and established synthetic protocols make it an indispensable building block for researchers and development professionals. A thorough understanding of its chemical properties, as detailed in this guide, is crucial for leveraging its full potential in the creation of novel pharmaceuticals and other advanced materials.

References

-

1-methyl-4-nitro-1H-pyrazole | Solubility of Things. (n.d.). Retrieved January 11, 2026, from [Link]

-

1-Methyl-4-nitro-1H-pyrazole CAS 3994-50-1 - BIOSYNCE. (n.d.). Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19895, 1-methyl-4-nitro-1H-pyrazole. Retrieved January 11, 2026, from [Link].

- Reaction of 1-methyl-4-nitro-pyrazole with 4-amino-1,2,4-triazole. (2000). Chemistry of Heterocyclic Compounds, 36(4), 476-477.

-

Dunn, P. J., et al. (n.d.). Synthesis of Sildenafil Citrate. University of Bristol. Retrieved January 11, 2026, from [Link]

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules, 25(21), 5173.

- 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (1976). Magnetic Resonance in Chemistry, 8(1), 21-29.

-

13 C NMR chemical shifts (ppm) of C-nitropyrazoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved January 11, 2026, from [Link]

-

Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Dudding, T. (Ed.). (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Dudding, T. (Ed.). (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-12.

-

1-Methyl-4-nitro-1H-pyrazole - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of Sildenafil Citrate (Viagra®). (n.d.). Wiley ChemPlanner. Retrieved January 11, 2026, from [Link]

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Recent applications of pyrazole and its substituted analogs. (2016). International Journal of Applied Research, 2(8), 461-469.

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2013). Molecules, 18(9), 10792–10804.

Sources

- 1. 356564-72-2 CAS MSDS (4-nitro-1-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 1-Methyl-4-nitro-1H-pyrazole [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Pyrazole, 1-methyl- [webbook.nist.gov]

- 6. 1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 | CID 19895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. echemi.com [echemi.com]

- 9. biosynce.com [biosynce.com]

- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. compoundchem.com [compoundchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic Data of 1-Methyl-4-nitro-1H-pyrazole (CAS 3994-50-1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-1H-pyrazole, assigned CAS number 3994-50-1, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its pyrazole core is a prevalent scaffold in numerous pharmaceuticals, and the presence of the nitro group offers unique electronic properties and potential for further chemical modification. Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound in any research and development setting.

This technical guide provides a detailed overview of the key spectroscopic data for 1-Methyl-4-nitro-1H-pyrazole, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section presents a summary of the expected spectral features, an interpretation of the data, and a detailed, field-proven experimental protocol for data acquisition. The guide is structured to provide not just the data itself, but also the scientific rationale behind the analytical techniques and data interpretation, empowering researchers to confidently characterize this important molecule.

Molecular Structure and Key Features

Chemical Formula: C₄H₅N₃O₂

Molecular Weight: 127.10 g/mol [1]

Structure:

Caption: Chemical structure of 1-Methyl-4-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Methyl-4-nitro-1H-pyrazole, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the pyrazole ring and the three protons of the methyl group. The electron-withdrawing nitro group at the C4 position significantly deshields the adjacent protons at C3 and C5.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-3 | ~8.0-8.5 | Singlet |

| H-5 | ~7.8-8.2 | Singlet |

| N-CH₃ | ~3.9-4.2 | Singlet |

Note: Predicted chemical shifts are based on typical values for similar pyrazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

Interpretation: The two singlets in the aromatic region confirm the presence of two non-equivalent protons on the pyrazole ring that are not coupled to each other. The singlet in the aliphatic region with an integration of 3H is characteristic of the N-methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four signals, corresponding to the three carbon atoms of the pyrazole ring and the carbon of the methyl group. The carbon atom attached to the nitro group (C4) is expected to be significantly downfield due to the strong electron-withdrawing effect.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-3 | ~135-140 |

| C-4 | ~145-155 |

| C-5 | ~120-125 |

| N-CH₃ | ~35-40 |

Note: Predicted chemical shifts are based on typical values for substituted pyrazoles. Actual values may vary depending on the solvent and experimental conditions.

Interpretation: The presence of three signals in the aromatic region and one in the aliphatic region is consistent with the proposed structure. The downfield shift of one of the aromatic carbons (C4) provides strong evidence for the position of the nitro group.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-Methyl-4-nitro-1H-pyrazole.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integrations.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expected Data:

-

Molecular Ion (M⁺): m/z = 127

-

Key Fragments: The fragmentation of nitropyrazoles is influenced by the position of the nitro group. Common fragmentation pathways involve the loss of NO₂, NO, and HCN.[2]

| m/z | Proposed Fragment | Fragmentation Pathway |

| 127 | [C₄H₅N₃O₂]⁺ | Molecular Ion |

| 81 | [C₄H₅N]⁺ | Loss of NO₂ |

| 97 | [C₄H₅N₂O]⁺ | Loss of NO |

| 54 | [C₃H₄N]⁺ | Loss of NO₂ and HCN from the pyrazole ring |

Interpretation: The presence of a molecular ion peak at m/z 127 confirms the molecular weight of the compound. The fragmentation pattern, particularly the loss of a mass of 46 (NO₂), is a strong indicator of a nitro-substituted aromatic compound. Further fragmentation of the pyrazole ring provides additional structural confirmation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and characteristic fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (approximately 1 mg/mL) of 1-Methyl-4-nitro-1H-pyrazole in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

-

GC Parameters (Typical):

-

Column: A standard non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

-

-

MS Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Identify the peak corresponding to 1-Methyl-4-nitro-1H-pyrazole in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with library spectra (if available) and interpret the fragmentation pattern.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3150 | C-H stretch (aromatic) | Medium |

| ~2950-3000 | C-H stretch (methyl) | Medium |

| ~1540-1580 | N-O asymmetric stretch (nitro) | Strong |

| ~1340-1380 | N-O symmetric stretch (nitro) | Strong |

| ~1450-1550 | C=N and C=C stretch (pyrazole ring) | Medium-Strong |

| ~1000-1200 | C-N stretch | Medium |

Interpretation: The strong absorption bands corresponding to the symmetric and asymmetric stretching of the N-O bonds are characteristic of the nitro group. The presence of both aromatic and aliphatic C-H stretching vibrations, along with the characteristic pyrazole ring stretches, confirms the overall structure of 1-Methyl-4-nitro-1H-pyrazole.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid 1-Methyl-4-nitro-1H-pyrazole sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing chromophores such as aromatic rings and nitro groups.

Expected Data:

For N-methyl-4-nitropyrazole, the UV-Vis spectrum is expected to show strong absorption bands in the UV region, characteristic of π → π* transitions of the pyrazole ring and the nitrobenzene-like system. The exact position of the maximum absorbance (λmax) will be solvent-dependent. Based on data for similar nitropyrazole structures, a λmax in the range of 250-300 nm is anticipated.

Interpretation: The UV-Vis spectrum can be used to confirm the presence of the conjugated π-system and the nitro chromophore. It is also a valuable tool for quantitative analysis using the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 1-Methyl-4-nitro-1H-pyrazole of a known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings in the linear range of the instrument (typically 0.1-1.0).

-

-

Instrument Parameters:

-

Wavelength Range: 200-400 nm.

-

Scan Speed: Medium.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes.

-

Fill one cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette.

-

Record the absorbance spectra of the sample solutions of varying concentrations.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is desired, create a calibration curve by plotting absorbance at λmax versus concentration. The molar absorptivity (ε) can be calculated from the slope of this curve according to the Beer-Lambert law (A = εbc).

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 1-Methyl-4-nitro-1H-pyrazole.

Caption: Logical workflow for the spectroscopic characterization of 1-Methyl-4-nitro-1H-pyrazole.

Conclusion

This technical guide has provided a comprehensive overview of the essential spectroscopic data and analytical protocols for the characterization of 1-Methyl-4-nitro-1H-pyrazole (CAS 3994-50-1). By combining the information from NMR, MS, IR, and UV-Vis spectroscopy, researchers can achieve an unambiguous structural confirmation and purity assessment of this compound. The detailed experimental procedures and interpretive guidance herein are intended to serve as a valuable resource for scientists and professionals in drug discovery and chemical research, ensuring the integrity and reliability of their scientific investigations.

References

-

PubChem. 1-methyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

SpectraBase. 1-METHYL-4-NITRO-5-CARBOXY-PYRAZOLE - Optional[1H NMR]. John Wiley & Sons, Inc. [Link]

-

SpectraBase. 1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylic acid - Optional[1H NMR]. John Wiley & Sons, Inc. [Link]

-

Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Methyl-4-nitro-1H-pyrazole

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-methyl-4-nitro-1H-pyrazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound through the lens of modern NMR spectroscopy. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, present detailed spectral data, and provide a robust experimental protocol for acquiring high-fidelity NMR data.

Introduction: The Significance of NMR in Characterizing Substituted Pyrazoles

1-Methyl-4-nitro-1H-pyrazole is a member of the nitropyrazole family, a class of compounds with significant applications in medicinal chemistry, materials science, and as energetic materials.[1] The precise characterization of their molecular structure is paramount for understanding their chemical reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural determination of such molecules in solution.[2][3]

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The introduction of substituents, such as a methyl group at the N1 position and a nitro group at the C4 position, profoundly influences the electron distribution within the ring. This, in turn, dictates the chemical environment of each proton and carbon atom, resulting in a unique NMR fingerprint. This guide will systematically dissect the ¹H and ¹³C NMR spectra to provide a complete structural assignment.

Molecular Structure and Numbering

To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the pyrazole ring will be utilized throughout this guide.

Figure 1: Molecular structure of 1-Methyl-4-nitro-1H-pyrazole with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-methyl-4-nitro-1H-pyrazole is characterized by its simplicity, displaying distinct signals for the two aromatic protons on the pyrazole ring and the protons of the N-methyl group. The chemical shifts are significantly influenced by the electronic effects of the nitro and methyl substituents.

The strongly electron-withdrawing nitro group at the C4 position deshields the adjacent protons at C3 and C5, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted pyrazole.[4][5] Conversely, the electron-donating methyl group at the N1 position has a lesser, but still noticeable, shielding effect.

Key Spectral Features:

-

H3 and H5 Protons: These two protons appear as distinct singlets. Due to the symmetry of the substitution pattern with respect to the C3 and C5 positions, long-range coupling between H3 and H5 is typically not resolved. The powerful deshielding effect of the adjacent nitro group causes these protons to appear at a significantly downfield chemical shift.

-

N-CH₃ Protons: The three protons of the methyl group attached to the N1 nitrogen atom appear as a sharp singlet. This signal is found in the upfield region of the spectrum, typical for methyl groups attached to a nitrogen atom in a heterocyclic system.

Table 1: ¹H NMR Chemical Shift Data for 1-Methyl-4-nitro-1H-pyrazole

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H3 | 8.0 - 8.5 | Singlet |

| H5 | 8.0 - 8.5 | Singlet |

| N-CH₃ | 3.9 - 4.1 | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 1-methyl-4-nitro-1H-pyrazole provides direct insight into the carbon skeleton of the molecule.[6] Four distinct signals are expected: three for the carbon atoms of the pyrazole ring and one for the methyl carbon.

The chemical shifts of the ring carbons are highly sensitive to the electronic nature of the substituents.[3][7] The C4 carbon, directly attached to the electron-withdrawing nitro group, is significantly deshielded and appears at a lower field. The C3 and C5 carbons are also influenced by the substituents, and their chemical shifts provide valuable structural information.[8]

Key Spectral Features:

-

C4 Carbon: This carbon is directly bonded to the nitro group, a potent electron-withdrawing group. This causes a substantial downfield shift, making it the most deshielded of the ring carbons.

-

C3 and C5 Carbons: These carbons are adjacent to the N1 and N2 nitrogens, respectively, and are also influenced by the C4-nitro group. Their chemical shifts are typically found in the aromatic region of the spectrum.

-

N-CH₃ Carbon: The carbon of the N-methyl group resonates at a characteristic upfield chemical shift.

Table 2: ¹³C NMR Chemical Shift Data for 1-Methyl-4-nitro-1H-pyrazole

| Carbon | Chemical Shift (δ, ppm) |

| C3 | 130 - 140 |

| C4 | 145 - 155 |

| C5 | 120 - 130 |

| N-CH₃ | 35 - 45 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 1-methyl-4-nitro-1H-pyrazole, the following experimental procedure is recommended. This protocol is designed to ensure accurate chemical shift determination and optimal signal-to-noise ratio.

Figure 2: Experimental workflow for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-methyl-4-nitro-1H-pyrazole.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial. The choice of solvent can influence chemical shifts, so consistency is key.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and ¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters for the ¹H NMR experiment, including spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), and number of scans (e.g., 8-16 for a sufficient signal-to-noise ratio).

-

-

¹³C NMR Acquisition:

-

After acquiring the ¹H spectrum, switch the spectrometer to the ¹³C frequency.

-

Set up a proton-decoupled ¹³C NMR experiment. This will simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

-

Use a wider spectral width (e.g., 0 to 200 ppm) and a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a much lower natural abundance than ¹H. A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative accuracy of quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) for both ¹H and ¹³C experiments.

-

Phase correct the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

-

Pick the peaks in both spectra to determine their precise chemical shifts.

-

Conclusion

This guide has provided a detailed technical overview of the ¹H and ¹³C NMR spectra of 1-methyl-4-nitro-1H-pyrazole. By understanding the influence of the methyl and nitro substituents on the electronic environment of the pyrazole ring, a complete and unambiguous assignment of all proton and carbon signals is achievable. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which is essential for the accurate characterization of this and related heterocyclic compounds. The principles and methodologies outlined herein are fundamental for researchers and scientists engaged in the synthesis, analysis, and application of substituted pyrazoles.

References

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The Chemistry of Functional Groups, Patai Series: The Pyrazoles. John Wiley & Sons, Ltd.

-

PubChem. (n.d.). 1-methyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link][9]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link][8]

-

National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link][10][11]

- Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(15), 1735-1771.

-

ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link][7]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link][12]

- Alonso, G., Garcia-Hernandez, M., & Elguero, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 416-420.

-

Li, Y., Wang, R., & Pang, S. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(2), 309.[1]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link][13]

-

National Institutes of Health. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [Link][3]

-

Kumar, K. (n.d.). 13C NMR spectroscopy. Banaras Hindu University. Retrieved from [Link][6]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. researchgate.net [researchgate.net]

- 6. bhu.ac.in [bhu.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 | CID 19895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Universidad Autónoma de Madrid [portalcientifico.uam.es]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Methyl-4-nitro-1H-pyrazole

Introduction: Elucidating the Molecular Vibrations of a Key Heterocycle

1-Methyl-4-nitro-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural characterization is paramount for ensuring purity, understanding its chemical behavior, and for quality control in its applications. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide offers a comprehensive technical overview of the principles, experimental workflow, and spectral interpretation of the Fourier-transform infrared (FTIR) spectrum of 1-methyl-4-nitro-1H-pyrazole, tailored for researchers, scientists, and professionals in drug development.

This document will delve into the expected vibrational frequencies of the pyrazole ring, the methyl substituent, and the nitro group, providing a predictive analysis grounded in established spectroscopic data from related compounds. Furthermore, a detailed experimental protocol using Attenuated Total Reflectance (ATR)-FTIR spectroscopy is provided, ensuring the acquisition of high-quality, reproducible data.

Theoretical Framework: Predicting the Infrared Spectrum

The infrared spectrum of 1-methyl-4-nitro-1H-pyrazole is determined by the vibrational modes of its constituent functional groups. By examining the characteristic absorption regions of each component, we can predict the key features of its spectrum.

The Nitro Group (–NO₂): A Dominant Spectroscopic Feature

The nitro group is one of the most readily identifiable functional groups in an IR spectrum due to its strong, characteristic absorption bands arising from the stretching vibrations of the N-O bonds. For aromatic nitro compounds, these are typically observed as two distinct, intense peaks.[1][2]

-

Asymmetric N-O Stretching: This vibration typically appears in the range of 1550-1475 cm⁻¹ .[1][2] This band is usually very strong and sharp.

-

Symmetric N-O Stretching: This band is found at a lower wavenumber, generally between 1360-1290 cm⁻¹ .[1][2] It is also a strong absorption.

The presence of these two prominent peaks is a strong indicator of a nitro group.

The Pyrazole Ring: Aromatic Vibrations

The 1-methyl-4-nitro-1H-pyrazole molecule contains a five-membered aromatic pyrazole ring. The vibrational modes of the pyrazole ring will give rise to several bands in the IR spectrum. These include C-H stretching, C=C and C=N stretching, and ring deformation vibrations.

-

C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic pyrazole ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

-

Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring will result in a series of bands in the 1600-1400 cm⁻¹ region. The exact positions and intensities of these bands can be influenced by the substituents on the ring. For pyrazole derivatives, characteristic bands are often observed around 1612 cm⁻¹, 1122 cm⁻¹, and 924 cm⁻¹.

The Methyl Group (–CH₃): Aliphatic Vibrations

The methyl group attached to the nitrogen atom of the pyrazole ring will also exhibit characteristic vibrational modes.

-

Asymmetric and Symmetric C-H Stretching: The stretching vibrations of the C-H bonds in the methyl group will appear just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.

-

Asymmetric and Symmetric C-H Bending: The bending (deformation) vibrations of the methyl group occur at lower wavenumbers. The asymmetric bending is typically found around 1450 cm⁻¹ , while the symmetric "umbrella" mode is observed near 1375 cm⁻¹ .

Data Summary: Predicted IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for 1-methyl-4-nitro-1H-pyrazole based on the analysis of its functional groups and data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Pyrazole Ring | C-H Stretching | 3100 - 3000 | Medium |

| Methyl Group | C-H Stretching | 2975 - 2850 | Medium |

| Nitro Group | Asymmetric N-O Stretching | 1550 - 1475 | Strong |

| Pyrazole Ring | C=C and C=N Stretching | 1600 - 1400 | Medium to Strong |

| Methyl Group | Asymmetric C-H Bending | ~1450 | Medium |

| Methyl Group | Symmetric C-H Bending | ~1375 | Medium |

| Nitro Group | Symmetric N-O Stretching | 1360 - 1290 | Strong |

| Pyrazole Ring | Ring Bending/Deformation | < 1000 (Fingerprint Region) | Medium to Weak |

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. This protocol outlines the steps for obtaining an ATR-FTIR spectrum of 1-methyl-4-nitro-1H-pyrazole.

Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal

-

1-Methyl-4-nitro-1H-pyrazole (solid powder)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

-

-

Sample Application:

-

Place a small amount of the 1-methyl-4-nitro-1H-pyrazole powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The quality of the contact is crucial for obtaining a strong signal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance spectrum.

-

Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.

-

-

Data Processing and Analysis:

-

Perform a baseline correction if necessary to ensure the baseline of the spectrum is flat.

-

Use the instrument's software to identify and label the peak positions (in cm⁻¹).

-

Compare the obtained peak positions with the predicted values and literature data for characteristic functional groups to confirm the identity and purity of the compound.

-

-

Cleaning:

-

Release the pressure and remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to remove all traces of the sample.

-

Workflow Diagram: ATR-FTIR Analysis

Caption: A streamlined workflow for the ATR-FTIR analysis of 1-methyl-4-nitro-1H-pyrazole.

Interpreting the Spectrum: A Guided Analysis

When analyzing the IR spectrum of 1-methyl-4-nitro-1H-pyrazole, the following key regions and peaks should be examined:

-

> 3000 cm⁻¹ Region: Look for weak to medium intensity bands corresponding to the C-H stretching of the pyrazole ring.

-

< 3000 cm⁻¹ Region: Expect medium intensity bands from the C-H stretching of the methyl group.

-

1600-1400 cm⁻¹ Region: This region will contain a strong, sharp peak for the asymmetric N-O stretch of the nitro group, as well as several medium to strong bands from the pyrazole ring stretching vibrations.

-

1400-1300 cm⁻¹ Region: A strong, sharp peak corresponding to the symmetric N-O stretch of the nitro group should be prominent here. The symmetric bending of the methyl group may also appear in this vicinity.

-

Fingerprint Region (< 1000 cm⁻¹): This region will contain a complex pattern of bands arising from various bending and deformation modes of the entire molecule. While difficult to assign individually, the overall pattern is unique to the compound and can be used for identification by comparison with a reference spectrum.

The combination of the two very strong nitro group absorptions with the characteristic bands of the substituted pyrazole ring provides a definitive spectroscopic signature for 1-methyl-4-nitro-1H-pyrazole.

Conclusion: A Vibrational Portrait

Infrared spectroscopy offers a rapid, reliable, and informative method for the structural characterization of 1-methyl-4-nitro-1H-pyrazole. By understanding the characteristic vibrational frequencies of the nitro, methyl, and pyrazole functionalities, researchers can confidently interpret the resulting spectrum to verify the identity and purity of their compound. The ATR-FTIR technique, with its minimal sample preparation requirements, provides an efficient and robust experimental approach for obtaining high-quality spectral data. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis, analysis, and application of this important heterocyclic molecule.

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

IR Absorption Table. (n.d.). WebSpectra. Retrieved from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). MDPI. Retrieved from [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

-

A vibrational assignment for pyrazole. (1969). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Methyl-4-nitro-1H-pyrazole

Introduction

Significance of 1-Methyl-4-nitro-1H-pyrazole

1-Methyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring, a foundational structure in many pharmaceuticals and agrochemicals. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences its chemical reactivity and biological activity, making it a key synthon and a potential pharmacophore. Its derivatives are explored for a range of applications, demanding precise and reliable analytical methods for identification, characterization, and quantification in complex matrices.

The Role of Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical tool for molecular analysis, offering unparalleled sensitivity and specificity. For a compound like 1-Methyl-4-nitro-1H-pyrazole, MS enables the precise determination of its molecular weight, confirmation of its elemental composition, elucidation of its chemical structure through fragmentation analysis, and quantification at trace levels.[1] This guide provides a comprehensive framework for the MS analysis of this target molecule, tailored for researchers, scientists, and drug development professionals.

Scope of this Guide

This document serves as an in-depth technical guide, moving beyond standard protocols to explain the causality behind methodological choices. It covers the strategic selection of ionization techniques, detailed experimental procedures, high-resolution mass spectrometry for formula confirmation, and a systematic approach to interpreting tandem mass spectrometry (MS/MS) data for structural elucidation.

Foundational Chemical Properties and MS Implications

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective MS method development.

Chemical Structure and Properties

The key properties of 1-Methyl-4-nitro-1H-pyrazole are summarized below. The molecular weight dictates the m/z (mass-to-charge ratio) of the primary ion, while the presence of basic nitrogen atoms makes the molecule amenable to protonation.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | PubChem[2] |

| Molecular Weight | 127.10 g/mol | PubChem[2][3] |

| Exact Mass | 127.038176 Da | PubChem[2] |

| Key Structural Features | Pyrazole ring, N-methyl group, C-nitro group | N/A |

| Ionizability | The pyrazole ring contains basic nitrogen atoms susceptible to protonation, making positive-mode electrospray ionization highly effective. | N/A |

Guiding the Choice of Ionization Technique

The structure of 1-Methyl-4-nitro-1H-pyrazole makes it an excellent candidate for "soft" ionization techniques like Electrospray Ionization (ESI), which minimize in-source fragmentation and preserve the molecular ion.[4][5] ESI is particularly well-suited for polar, ionizable molecules and is easily coupled with liquid chromatography (LC) for complex sample analysis.[6]

Strategic Approach to MS Analysis

A logical workflow ensures that data is acquired systematically, from initial sample preparation to final structural confirmation.

Sample Preparation

-

Solvent Selection: Use high-purity (LC-MS grade) solvents. A typical starting solvent system is 50:50 methanol:water or 50:50 acetonitrile:water.

-

Acidification: To promote protonation in positive-ion ESI, add a small amount of a weak acid, such as 0.1% formic acid, to the sample solution. This ensures the analyte is predominantly in its protonated form, [M+H]⁺, prior to ionization.

-

Concentration: Prepare an initial stock solution (e.g., 1 mg/mL) and dilute to a working concentration suitable for direct infusion or LC-MS analysis (typically in the range of 1-10 µg/mL).

Experimental Workflow Overview

The analytical process follows a multistage approach, beginning with sample introduction and culminating in detailed structural analysis through tandem mass spectrometry.

Caption: General workflow for MS/MS analysis of 1-Methyl-4-nitro-1H-pyrazole.

Ionization Techniques: A Comparative Analysis

Electrospray Ionization (ESI-MS)

ESI is the premier technique for this molecule. It operates by applying a high voltage to a liquid sample to create an aerosol of charged droplets.[1][5] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, primarily the protonated molecule [M+H]⁺.[4][7] This "soft" ionization process keeps the molecule intact, making it ideal for accurate molecular weight determination.[4]

Protocol: ESI-MS Analysis in Positive Ion Mode

-

System: Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.

-

Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Typical Starting Values):

-

Capillary Voltage: +3.5 to +4.5 kV

-

Nebulizing Gas (N₂): 10-15 L/min

-

Drying Gas (N₂): 300-350 °C

-

Source Temperature: 120-150 °C

-

-

Mass Analyzer (MS1 Scan): Scan a mass range appropriate for the precursor ion, e.g., m/z 50-200, to detect the protonated molecule [C₄H₅N₃O₂ + H]⁺ at a theoretical m/z of 128.0455.

Electron Ionization (EI-MS)

EI is a "hard" ionization technique typically used with Gas Chromatography (GC). It involves bombarding the sample with high-energy electrons (70 eV), causing extensive and reproducible fragmentation. While not ideal for determining molecular weight due to the often-absent molecular ion peak, the resulting fragmentation pattern can serve as a "fingerprint" for library matching. The fragmentation of nitroaromatic compounds under EI often involves characteristic losses of nitro-group-related species.[8]

High-Resolution Mass Spectrometry (HRMS)

To move beyond nominal mass and confirm the molecular identity, High-Resolution Mass Spectrometry (HRMS) is essential.[9] Instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure m/z values with high precision (typically <5 ppm error), allowing for the unambiguous determination of the elemental composition.[10][11][12]

Example:

-

Measured Mass: 128.0451

-

Theoretical Mass for [C₄H₆N₃O₂]⁺: 128.0455

-

Mass Error: 3.1 ppm

This high degree of accuracy provides strong evidence to confirm the elemental formula C₄H₅N₃O₂ and distinguish it from other potential isobaric (same nominal mass) compounds.[13]

Tandem Mass Spectrometry (MS/MS): Unraveling Fragmentation

Collision-Induced Dissociation (CID)

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of the molecule. In this process, the precursor ion (the protonated molecule at m/z 128.04) is isolated in the mass spectrometer, subjected to collisions with an inert gas like argon or nitrogen, and fragmented.[14][15][16][17][18] The resulting product ions are then mass-analyzed to generate an MS/MS spectrum. This spectrum provides direct insight into the molecule's structure.

Proposed Fragmentation Pathway

The fragmentation of 1-Methyl-4-nitro-1H-pyrazole is dictated by the stability of the pyrazole ring and the lability of the nitro group. Nitroaromatic compounds are known to undergo characteristic losses of NO (m/z 30) and NO₂ (m/z 46).[19][20][21] The pyrazole ring itself can undergo ring cleavage, often involving the loss of HCN (m/z 27).[22]

Caption: Proposed CID fragmentation pathway for protonated 1-Methyl-4-nitro-1H-pyrazole.

Diagnostic Fragment Ions

The key product ions observed in the MS/MS spectrum serve as diagnostic markers for the different structural components of the molecule.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure / Identity |

| 128.04 | 98.05 | 30.00 (NO) | Loss of nitric oxide from the nitro group |

| 128.04 | 82.06 | 46.01 (NO₂) | Loss of the complete nitro group |

| 98.05 | 71.05 | 27.01 (HCN) | Ring cleavage of the pyrazole core |

| 82.06 | 55.04 | 27.01 (HCN) | Ring cleavage of the pyrazole core |

References

-

Collision-induced dissociation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Collision-Induced Dissociation - National MagLab. (2022, August 25). Retrieved January 11, 2026, from [Link]

- Vachet, R. W., & Glish, G. L. (1998). Collision-induced dissociation (CID) of peptides and proteins. In Methods in molecular biology (Vol. 146, pp. 231-248). Humana Press.

- Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual review of analytical chemistry, 1, 579-599.

- Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry reviews, 24(1), 3.

- Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(2), 167-176.

- Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 148-185.

-

Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry - Longdom Publishing. (n.d.). Retrieved January 11, 2026, from [Link]

- Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (2024, May 22). Retrieved January 11, 2026, from [Link]

- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.

-

Electrospray ionization - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980.

-

Using High-Resolution LC–MS to Analyze Complex Sample | Spectroscopy Online. (2012, November 1). Retrieved January 11, 2026, from [Link]

- Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass spectrometric investigation of some pyronylpyrazole derivatives. Journal of heterocyclic chemistry, 30(1), 265-268.

-

1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

- Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(2), 167-176.

- Santos, V. G., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 26(11), 3326.

- Al-Nuri, M. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Pollution Research, 9(6), 1145-1155.

-

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

- El-Ezbawy, S. R., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836.

- Al-Juboori, A. M. J. (2018). Synthesis and Characterization of Some New Pyrazole Derivatives. Journal of Physics: Conference Series, 1003(1), 012061.

- Titi, A., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(29), 18135-18147.

Sources

- 1. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 2. 1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 | CID 19895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-4-nitro-1H-pyrazole AldrichCPR 3994-50-1 [sigmaaldrich.com]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. measurlabs.com [measurlabs.com]

- 10. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. as.uky.edu [as.uky.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 15. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 16. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. longdom.org [longdom.org]

- 19. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-1H-pyrazole is a nitro-substituted heterocyclic compound that serves as a versatile building block in organic synthesis and drug discovery. Its unique electronic properties, arising from the interplay between the electron-rich pyrazole ring and the electron-withdrawing nitro group, make it a valuable intermediate for the synthesis of a wide range of functionalized molecules. This guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-4-nitro-1H-pyrazole, detailed synthetic protocols, and an exploration of its current and potential applications, with a particular focus on its relevance to the pharmaceutical industry.

Molecular Structure and Physicochemical Properties